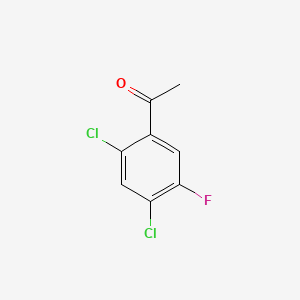

2',4'-Dichloro-5'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFAMIABOKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220668 | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-10-9 | |

| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2',4'-Dichloro-5'-fluoroacetophenone

Introduction

This compound is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of various high-value chemical products.[1] Its unique molecular structure, featuring chlorine and fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are leveraged in the pharmaceutical and agrochemical industries.[1] Notably, it is a key building block in the production of third-generation quinolone antibacterial agents, such as ciprofloxacin (B1669076) and enoxacin.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction optimization, and quality control in research and industrial settings. The compound typically appears as a white to light yellow crystalline solid.[2][5][6]

Identification and Structural Data

This table provides key identifiers and structural information for the compound.

| Parameter | Value | Reference |

| IUPAC Name | 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one | [1][2] |

| CAS Number | 704-10-9 | [5][6][7] |

| Molecular Formula | C₈H₅Cl₂FO | [4][5][6] |

| Molecular Weight | 207.03 g/mol | [2][4][7] |

| Canonical SMILES | CC(=O)c1cc(F)c(Cl)cc1Cl | [7] |

| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [6][7] |

Physical and Chemical Properties

This table summarizes the key quantitative physicochemical data available for the compound.

| Property | Value | Conditions | Reference |

| Melting Point | 33-36 °C | - | [4][5][6] |

| Boiling Point | 167 °C | (lit.) | [5][6][7] |

| 112-115 °C | @ 5 Torr / 5 mmHg | [2][3][8] | |

| Density | 1.425 g/mL | at 25 °C (lit.) | [2][6][7] |

| Refractive Index | n20/D 1.546 | (lit.) | [2][6][7] |

| Flash Point | >110 °C (>230 °F) | closed cup | [2][5][7] |

| Solubility | Insoluble in water | - | [5] |

| Appearance | White to pale-yellow crystal/solid | - | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for process optimization. The following sections describe a common synthesis route and general methods for determining the key physicochemical properties.

Synthesis Protocol: Friedel-Crafts Acylation

The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the catalyst.[3]

Materials:

-

1,3-Dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Hydrochloric acid (HCl)

-

Methylene (B1212753) chloride (for extraction, optional)

-

Anhydrous magnesium sulfate (B86663) (for drying, optional)

Procedure:

-

Charging the Reactor: In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, charge 1,3-dichloro-4-fluorobenzene.[2][6]

-

Catalyst Addition: Cool the flask to approximately 20°C and add anhydrous aluminum chloride in portions while stirring.[2][6]

-

Acylation: Maintain the temperature between 20-30°C and slowly add acetyl chloride dropwise over a period of 2-3 hours.[2][6]

-

Reaction Heating Profile:

-

Hydrolysis (Quenching): After the reaction, cool the mixture. Carefully pour the cooled reaction mixture into a vessel containing ice and concentrated hydrochloric acid, or add a 5% hydrochloric acid solution to the mixture and heat at 80-90°C for 2-3 hours to hydrolyze the complex.[2]

-

Workup and Purification:

-

Extract the resulting oil with methylene chloride.[2]

-

Wash the organic layer with water until neutral.[2]

-

Dry the organic phase over anhydrous magnesium sulfate.[2]

-

Concentrate the solution by removing the solvent. The crude product is then purified by distillation or recrystallization to yield this compound.[2][6]

-

General Protocols for Physicochemical Property Determination

The following are standard laboratory procedures for measuring the properties listed in Section 2.0.

-

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).

-

The temperature is raised slowly (1-2°C per minute) near the expected melting point.

-

The range of temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]

-

-

Boiling Point Determination:

-

For boiling points at reduced pressure (as cited), a vacuum distillation apparatus is used.

-

The sample is placed in the distillation flask with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 5 Torr).

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

-

Density Measurement:

-

A pycnometer (specific gravity bottle) of a known volume is weighed empty.

-

It is then filled with the substance (in its liquid state, above its melting point) and weighed again.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The measurement is performed at a controlled temperature (e.g., 25°C).[9]

-

-

Spectroscopic Analysis (NMR, IR, MS):

-

NMR (Nuclear Magnetic Resonance): A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.[10][11]

-

IR (Infrared) Spectroscopy: A thin film of the sample is analyzed to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.

-

MS (Mass Spectrometry): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are measured to confirm the molecular weight and fragmentation pattern.[12]

-

Structure-Activity Relationship and Applications

The specific arrangement of substituents on the acetophenone (B1666503) core is directly related to its utility as a chemical intermediate.

The chlorine and fluorine atoms serve multiple purposes. They deactivate the aromatic ring, influencing the position of subsequent electrophilic substitution reactions, and are often integral to the biological activity of the final pharmaceutical or agrochemical product. The acetyl group provides a reactive site for further chemical transformations, such as condensation reactions, which are necessary to build the more complex target molecules.[1]

Conclusion

This compound is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The data and protocols presented in this guide are intended to provide researchers and developers with the core technical information required for the effective use of this compound in laboratory and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [m.chemicalbook.com]

- 7. 2′,4′-ジクロロ-5′-フルオロアセトフェノン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 704-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of 2',4'-Dichloro-5'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2',4'-Dichloro-5'-fluoroacetophenone (CAS No. 704-10-9), a key intermediate in the pharmaceutical industry. This document collates available experimental and predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are also presented to aid in laboratory applications.

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development.[1] Its structural features make it a valuable precursor for the synthesis of various biologically active molecules. An in-depth understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This guide aims to provide a centralized resource of this critical data for the scientific community.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.494 | d | 1H | Ar-H |

| 7.411 | d | 1H | Ar-H |

| 2.655 | s | 3H | -CO-CH ₃ |

| Data obtained from ChemicalBook.[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment (Predicted) |

| 195.5 | C =O |

| 157.0 (d, ¹JCF = 250 Hz) | C -F |

| 135.5 | Ar-C |

| 131.0 | Ar-C |

| 125.0 (d, ²JCF = 10 Hz) | Ar-C -Cl |

| 120.5 (d, ²JCF = 25 Hz) | Ar-C -Cl |

| 118.0 (d, ³JCF = 20 Hz) | Ar-C -H |

| 29.5 | -CO-C H₃ |

| Note: Predicted values are generated based on computational models and may differ from experimental results. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1600, 1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800-600 | Strong | C-Cl Stretch |

| Note: Predicted values are generated based on computational models and may differ from experimental results. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 206 | 24.7 | [M]⁺ (Molecular Ion) |

| 208 | 15.9 | [M+2]⁺ |

| 191 | 100.0 | [M-CH₃]⁺ |

| 193 | 65.0 | [M-CH₃+2]⁺ |

| 163 | 27.8 | [M-CH₃-CO]⁺ |

| 165 | 18.0 | [M-CH₃-CO+2]⁺ |

| 128 | 9.1 | [C₆H₂ClF]⁺ |

| 93 | 7.8 | [C₅H₂F]⁺ |

| 43 | 26.0 | [CH₃CO]⁺ |

| Data obtained from ChemicalBook. |

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation

This compound is typically synthesized via the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064).[3]

Materials:

-

1,3-Dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.

-

After the formation of the acylium ion, add 1,3-dichloro-4-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.7 mL of CDCl₃ is recommended.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the fine powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Introduction:

-

The solid sample can be introduced directly via a solids probe or dissolved in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

-

Ionization energy: 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-400.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for structural confirmation.

References

Technical Guide: Spectroscopic Analysis of 2',4'-Dichloro-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2',4'-Dichloro-5'-fluoroacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed analytical data for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.494 | s | Aromatic CH |

| 7.411 | s | Aromatic CH |

| 2.655 | s | -COCH₃ |

Note: The assignments of the aromatic protons are based on typical chemical shifts for substituted benzene (B151609) rings and may require further 2D NMR analysis for unambiguous assignment.

Table 2: ¹³C NMR Data (Reference*)

| Chemical Shift (δ) ppm | Assignment |

| 198.8 | C=O |

| 137.7 | Aromatic C-Cl |

| 137.2 | Aromatic C-CO |

| 132.5 | Aromatic CH |

| 130.7 | Aromatic C-Cl |

| 130.5 | Aromatic CH |

| 127.4 | Aromatic CH |

| 30.6 | -COCH₃ |

*Note: This data is for the structurally similar compound 2,4-Dichloroacetophenone and is provided as a reference for expected chemical shift ranges. Specific data for this compound was not available in the searched literature.

Table 3: Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 206 | High | [M]⁺ (Molecular Ion) |

| 191 | Medium | [M - CH₃]⁺ |

| 163 | Medium | [M - CH₃ - CO]⁺ |

| 135 | Low | [M - CH₃ - CO - Cl]⁺ |

Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for aromatic ketones. The molecular ion peak at m/z 206 corresponds to the molecular weight of this compound (C₈H₅Cl₂FO).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical procedures for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm (centered around 5 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (typically 1 mg/mL).

GC-MS Parameters (if applicable):

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks and the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical experiments described.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

2',4'-Dichloro-5'-fluoroacetophenone CAS number 704-10-9

CAS Number: 704-10-9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2',4'-Dichloro-5'-fluoroacetophenone, a key chemical intermediate. It covers its chemical and physical properties, detailed spectroscopic data, a standard synthesis protocol, and its primary applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone.[1] Its structure, featuring two chlorine atoms and one fluorine atom on the phenyl ring, makes it a versatile and reactive building block in organic synthesis.[2] It typically appears as a white to light yellow crystalline solid or a low melting solid.[1][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅Cl₂FO | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| CAS Number | 704-10-9 | [1] |

| Appearance | White to pale-yellow crystal | [1][3] |

| Melting Point | 35-36 °C | [3] |

| Boiling Point | 167 °C (lit.) | [4] |

| 112-115 °C @ 5 Torr | [3] | |

| Density | 1.425 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.546 (lit.) | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 7.494 | Aromatic H (d) | [1] |

| 7.411 | Aromatic H (d) | [1] |

| 2.655 | Methyl H (-COCH₃, s) | [1] |

Table 3: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (ppm) | Assignment |

| ~195-200 | Carbonyl Carbon (C=O) |

| ~155-160 (d) | Aromatic Carbon (C-F) |

| ~130-140 | Aromatic Carbons (C-Cl, C-C=O) |

| ~115-125 (d) | Aromatic Carbons (CH) |

| ~28-32 | Methyl Carbon (-CH₃) |

Note: Specific experimental ¹³C NMR data was not available in the searched literature. Values are estimated based on typical chemical shifts for similar functional groups.

Table 4: Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 206, 208, 210 | 24.7, 15.9, 2.6 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) | [1] |

| 191, 193, 195 | 100.0, 65.0, 10.5 | [M-CH₃]⁺ (Base Peak) | [1] |

| 163, 165, 167 | 27.8, 18.0, 2.9 | [M-CH₃-CO]⁺ | [1] |

| 128 | 9.1 | Fragment | [1] |

| 93 | 7.8 | Fragment | [1] |

| 43 | 26.0 | [CH₃CO]⁺ | [1] |

Table 5: Infrared (IR) Spectroscopy Data (Estimated)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch | Medium |

| ~1700-1680 | Carbonyl (C=O) Stretch | Strong |

| ~1600-1450 | Aromatic C=C Stretch | Medium |

| ~1250-1100 | C-F Stretch | Strong |

| ~850-750 | C-Cl Stretch | Strong |

Note: Specific experimental IR data was not available in the searched literature. Values are estimated based on characteristic absorption frequencies for the molecule's functional groups.[5]

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound is via a Friedel-Crafts acylation reaction.[6]

Friedel-Crafts Acylation using Acetyl Chloride

This method involves the reaction of 1,3-dichloro-4-fluorobenzene (B72064) with acetyl chloride using anhydrous aluminum chloride as a catalyst.[7]

Experimental Protocol:

-

Charging the Reactor: In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, add 15 g (0.091 mol) of 2,4-dichlorofluorobenzene.[7]

-

Catalyst Addition: Cool the flask to 20°C and add 200.2 g (1.5 mol) of anhydrous aluminum chloride.[7]

-

Acylating Agent Addition: While maintaining the temperature between 20-30°C, slowly add 78.5 g (1.0 mol) of acetyl chloride dropwise over a period of 2 to 3 hours.[7]

-

Reaction Progression: After the addition is complete, gradually heat the reaction mixture to 40°C and hold for 30 minutes. Then, slowly heat to 70°C and maintain for 1-2 hours. Finally, increase the temperature to 110±2°C and hold for 3-4 hours.[7]

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 500 g of 5% hydrochloric acid solution and heat to 80-90°C for 2-3 hours to hydrolyze the complex.[7]

-

Purification: After hydrolysis, wash the organic phase to neutrality. The final product is purified by distillation and recrystallization to yield this compound with high purity (e.g., 99.8%) and a yield of approximately 89.3%.[7]

dot

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate, primarily in the synthesis of third-generation fluoroquinolone antibiotics.[6][7] These broad-spectrum antibacterial agents are widely used to treat a variety of infections. The compound serves as a key building block for constructing the core quinolone structure.

Its most notable application is in the industrial production of Ciprofloxacin and Enoxacin .[6][7] The dichloro-fluoro-substituted phenyl ring of the acetophenone (B1666503) is elaborated through a series of reactions to form the fused ring system characteristic of these potent drugs. Beyond pharmaceuticals, it also finds use as an intermediate in the formulation of agrochemicals like herbicides and pesticides.[1]

dot

Caption: Simplified pathway from the intermediate to Ciprofloxacin.

Safety and Handling

This compound is classified as an irritant.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[4]

Store in a cool, dry place, typically at 0-8 °C.[1] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum [chemicalbook.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2',4'-dichloro-5'-fluoroacetophenone, a key intermediate in the manufacturing of third-generation fluoroquinolone antibiotics like ciprofloxacin.[1][2] The primary focus is on the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064). This document details the underlying chemical principles, compares various synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to assist researchers in optimizing this critical manufacturing process.

Introduction

This compound is an essential building block in pharmaceutical synthesis. Its molecular structure is a prerequisite for the efficacy of several broad-spectrum antibacterial agents. The most prevalent and industrially viable method for its preparation is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[3] This electrophilic aromatic substitution reaction utilizes an acylating agent and a Lewis acid catalyst to introduce an acetyl group onto the aromatic ring.[4] While effective, the process requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of isomeric by-products.[3] This guide explores the nuances of this synthesis, offering a consolidated resource for laboratory and industrial applications.

Reaction Pathway and Mechanism

The core of the synthesis is the Friedel-Crafts acylation. The reaction involves treating 1,3-dichloro-4-fluorobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent (acetyl chloride), leading to the formation of the acylium ion (CH₃CO⁺). This electrophile then attacks the electron-rich aromatic ring of 1,3-dichloro-4-fluorobenzene. The directing effects of the halogen substituents guide the acylation primarily to the position para to the fluorine atom. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product, this compound.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Friedel-Crafts acylation synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the pharmaceutical industry. The document details the underlying chemical principles, experimental protocols, and data analysis relevant to this important reaction.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the production of valuable intermediates. The synthesis of this compound is a prime example of this reaction's utility, as this compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. This guide will explore the nuances of this specific acylation, providing researchers and drug development professionals with the detailed technical information necessary for its successful implementation and optimization.

Reaction Principle and Mechanism

The synthesis of this compound via Friedel-Crafts acylation involves the reaction of 1,3-dichloro-4-fluorobenzene (B72064) with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the following general steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-dichloro-4-fluorobenzene attacks the acylium ion. The directing effects of the halogen substituents on the aromatic ring guide the position of acylation.

-

Deprotonation: A weak base removes a proton from the intermediate carbocation (arenium ion), restoring aromaticity and yielding the final ketone product.

Due to the directing effects of the chloro and fluoro substituents, the primary product is this compound. However, the formation of a minor isomeric byproduct, 2',6'-dichloro-3'-fluoroacetophenone, is also possible and necessitates subsequent purification steps.[1]

Caption: Friedel-Crafts Acylation Reaction Pathway.

Experimental Protocols

Several variations of the Friedel-Crafts acylation for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.

Protocol 1: Using Dichloroethylene as Solvent

This protocol utilizes dichloroethylene as a solvent and operates at elevated temperatures.

Materials:

-

2,4-Dichlorofluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloroethylene

-

Proton Acid (e.g., HCl)

-

Water

Procedure:

-

To a reaction kettle, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene should be between 0.1-0.5:1.

-

Seal the kettle, initiate stirring, and heat the mixture to 100-150°C. Maintain this temperature for 0.5-3 hours.

-

After the reaction period, cool the mixture to 75°C and slowly vent the exhaust gas through a condenser to recover the dichloroethylene.

-

Transfer the reaction mixture to a glass reaction bottle and heat to 100-150°C.

-

Slowly add water dropwise over 1-2 hours.

-

Maintain the temperature at 130°C for an additional 30 minutes.

-

Cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts.

-

Separate the organic layer.

-

Perform fractional distillation on the organic layer. Collect the fraction at 112-115°C under a pressure of 5 mmHg to obtain this compound.[2]

Protocol 2: Synthesis at Lower Temperatures

This protocol is a more traditional approach, conducted at a lower temperature.

Materials:

-

1,3-Dichloro-4-fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5°C using an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

Dropwise, add a solution of 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in dichloromethane to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or vacuum distillation to yield pure this compound.

Data Presentation

This section summarizes the key quantitative data associated with the synthesis and the final product.

Reaction Parameters and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2,4-Dichlorofluorobenzene | 1,3-Dichloro-4-fluorobenzene |

| Acylating Agent | Acetyl Chloride | Acetyl Chloride |

| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |

| Solvent | Dichloroethylene | Dichloromethane |

| Reaction Temperature | 100-150°C | 0-5°C to Room Temp. |

| Reaction Time | 0.5-3 hours | 2-4 hours |

| Reported Yield | ~80% | Not specified |

| Purity (after purification) | >99% | Not specified |

Note: Yields can vary based on the specific reaction scale and conditions.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 34-38 °C |

| Boiling Point | 112-115 °C at 5 mmHg[2] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.65 (s, 3H, -COCH₃), 7.40 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H) |

| ¹³C NMR (Predicted) | δ (ppm): ~30 (-COCH₃), ~115-140 (aromatic carbons), ~195 (C=O) |

| IR (Predicted, cm⁻¹) | ~1680 (C=O stretch), ~1550, 1470 (aromatic C=C stretch), ~1250 (C-F stretch), ~800-900 (C-Cl stretch) |

| Mass Spec (EI, m/z) | M⁺ at 206/208/210 (isotopic pattern for 2 Cl), fragment at M-15 (-CH₃), M-43 (-COCH₃) |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Logical Relationship of Key Steps

Caption: Logical flow of the synthesis process.

Conclusion

The Friedel-Crafts acylation provides an efficient and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing the formation of isomeric impurities. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important pharmaceutical intermediate. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

References

An In-depth Technical Guide to the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone

This technical guide provides a comprehensive overview of the synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the production of third-generation quinolone antibacterial agents like ciprofloxacin (B1669076) and enoxacin.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on starting materials, synthesis pathways, experimental protocols, and analytical data.

Primary Starting Materials

The principal starting material for the industrial synthesis of this compound is 1,3-dichloro-4-fluorobenzene (B72064) . This compound serves as the aromatic substrate for the key synthetic step, a Friedel-Crafts acylation reaction.

A common precursor for 1,3-dichloro-4-fluorobenzene is 3,4-dichloronitrobenzene . The synthesis from this precursor involves a multi-step process that includes fluorination and chlorination reactions.[2][3][4] Another potential starting material mentioned in the literature is paranitrochlorobenzene, which would undergo chlorination to form dichloronitrobenzene, followed by fluorination and subsequent reaction steps.[4][5]

Synthesis Pathways

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[6] This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring to form the desired acetophenone.

Several acylating agents can be employed in this reaction, with varying degrees of success in terms of yield and industrial viability:

-

Acetyl chloride: This is the most commonly used acylating agent in industrial production, typically yielding around 80% of the final product when reacted with 1,3-dichloro-4-fluorobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1]

-

Acetic anhydride (B1165640): The use of acetic anhydride as the acylating agent in a Friedel-Crafts reaction catalyzed by aluminum chloride results in a significantly lower yield of approximately 29%, making it less suitable for large-scale production.[1]

-

Acetic acid: While a reaction using acetic acid as the acylating agent with aluminum chloride in dimethylformamide (DMF) and chlorosulfonic acid can achieve a yield of about 84%, the high cost associated with this method has led to its discontinuation.[1]

The overall synthesis can be visualized as a two-stage process, starting from the more readily available 3,4-dichloronitrobenzene.

Experimental Protocols

Synthesis of 1,3-dichloro-4-fluorobenzene from 3,4-dichloronitrobenzene

This stage involves two key steps: fluorination and chlorination.

Step 1: Fluorination of 3,4-dichloronitrobenzene

A mixture of 3,4-dichloronitrobenzene, potassium fluoride, and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) is heated. The reaction mixture is heated to temperatures ranging from 130°C to 185°C for 3 to 5 hours.[7] It is crucial to ensure anhydrous conditions for this reaction to proceed efficiently.

Step 2: Chlorination of the Fluorinated Intermediate

The resulting fluorinated intermediate is then subjected to chlorination. This is achieved by heating the intermediate in the presence of chlorine gas. The reaction temperature is typically maintained between 180°C and 200°C for approximately 12 hours. The crude 1,3-dichloro-4-fluorobenzene is then purified by distillation.

Synthesis of this compound via Friedel-Crafts Acylation

The following protocol details the synthesis using acetyl chloride as the acylating agent.

Materials:

-

1,3-dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (or another suitable inert solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension over 10 minutes.

-

After the addition of acetyl chloride, add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation, collecting the fraction at 112-115°C under a pressure of 5 mmHg.[1] Further purification can be achieved by crystallization.

References

- 1. Page loading... [guidechem.com]

- 2. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 3. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 4. bbzblog.wordpress.com [bbzblog.wordpress.com]

- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

- 6. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]

- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

Chemical structure and properties of 2',4'-Dichloro-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichloro-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its strategic placement of chlorine and fluorine atoms on the phenyl ring enhances its reactivity, making it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1][3] This compound is notably a key precursor for the synthesis of third-generation fluoroquinolone antibiotics, such as Ciprofloxacin and Enoxacin.[4] Its utility also extends to the development of potent herbicides and fungicides, where the halogenated structure contributes to the stability and efficacy of the final products.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety protocols.

Chemical Structure and Properties

The molecular structure of this compound consists of an acetophenone (B1666503) core substituted with two chlorine atoms at the 2' and 4' positions and a fluorine atom at the 5' position.

Caption: 2D Chemical Structure of this compound.

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| CAS Number | 704-10-9 | [3] |

| Molecular Formula | C₈H₅Cl₂FO | [3] |

| Molecular Weight | 207.03 g/mol | [3] |

| IUPAC Name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | [4] |

| Synonyms | DCFA, 2,4-Dichloro-5-fluorohypnone | [4] |

| InChI | 1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | [5][6] |

| InChIKey | FAKJFAMIABOKBW-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1Cl)Cl)F | [4] |

Physical and Chemical Properties

This table outlines the key physical and chemical properties of the compound.

| Property | Value | Citation |

| Appearance | White to light yellow crystalline solid or powder. | [4][7] |

| Melting Point | 33-36 °C | [8] |

| Boiling Point | 167 °C (at 760 mmHg) | [5] |

| 112-115 °C (at 5 mmHg) | [7] | |

| Density | 1.425 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.546 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [4][9] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. Argon charged and protected from light are recommended. | [5] |

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic methods. While specific spectral data with peak assignments are not widely available in public databases, supplier and chemical information sites confirm that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) are standard techniques used for its analysis.[4][6]

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064). Alternative multi-step syntheses starting from other precursors like 3,4-dichloronitrobenzene (B32671) have also been developed.[4]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative method for the laboratory synthesis of this compound.[7]

Materials:

-

1,3-Dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Hydrochloric acid solution

-

Inert solvent (e.g., dichloroethylene)

-

Standard laboratory glassware (four-necked flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: A 1000 mL four-necked flask is charged with 1,3-dichloro-4-fluorobenzene and cooled to approximately 20°C.

-

Catalyst Addition: Anhydrous aluminum chloride is added to the flask while maintaining the temperature between 20-30°C.

-

Acylating Agent Addition: Acetyl chloride is added dropwise over a period of 2 to 3 hours, ensuring the temperature remains controlled.

-

Reaction Heating: The reaction mixture is gradually heated to 40°C and held for 30 minutes, then slowly warmed to 70°C for 1-2 hours, and finally heated to 110°C (±2°C) for 3-4 hours to drive the reaction to completion.

-

Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. A 5% hydrochloric acid solution is then added, and the mixture is heated to 80-90°C for 2-3 hours to hydrolyze the aluminum chloride complex.

-

Work-up and Purification: The product is cooled, and the organic phase is separated. This organic layer is washed until neutral. The final product is purified by distillation and subsequent recrystallization to yield this compound with high purity (e.g., 99.8%).

Applications in Research and Development

As a key intermediate, this compound is primarily utilized in the following areas:

-

Pharmaceutical Synthesis: It is an essential building block for producing third-generation fluoroquinolone antibiotics, which are broad-spectrum antibacterial agents.[4] It is also used in the development of other biologically active molecules, including potential anti-inflammatory and analgesic drugs.[3]

-

Agrochemical Development: The compound is used in the formulation of modern herbicides, insecticides, and pesticides, contributing to crop protection and enhanced agricultural yields.[2][3]

-

Chemical Research: In a laboratory setting, it serves as a versatile reagent in organic synthesis to introduce the 2,4-dichloro-5-fluorophenyl moiety into novel compounds.[3][4]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated area.[4][5]

GHS Hazard Information

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Citations for all data in the table:[4][5]

Precautionary Measures

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[5]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical safety goggles or eyeshields, and impervious gloves.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]

- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. innospk.com [innospk.com]

- 9. This compound | 704-10-9 | Benchchem [benchchem.com]

A Technical Guide to 2',4'-Dichloro-5'-fluoroacetophenone: Synthesis, Properties, and Application in Fluoroquinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its chemical properties, a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and its role in the mechanism of action of ciprofloxacin (B1669076), a widely used antibiotic.

Core Molecular and Physical Properties

This compound is a halogenated aromatic ketone. Its trifunctionalized phenyl ring makes it a versatile precursor for more complex molecular architectures. The quantitative data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₅Cl₂FO | [1][2][3][4][5] |

| Molecular Weight | 207.03 g/mol | [1][2][5] |

| CAS Number | 704-10-9 | [1][2][3][4][5] |

| Appearance | White to light yellow crystalline solid | [3][5] |

| Melting Point | 33-36 °C | |

| Boiling Point | 167 °C | [1] |

| Density | 1.425 g/mL at 25 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and acetone. | |

| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl and aromatic protons. | [6] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the carbonyl, methyl, and aromatic carbons. | [6] |

| Infrared (IR) Spectrum | Characteristic absorption for C=O and C-Halogen bonds. | [6] |

| Mass Spectrum (MS) | Molecular ion peak consistent with the molecular weight. | [6] |

Synthesis via Friedel-Crafts Acylation: A Detailed Experimental Protocol

The primary industrial route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064).[6][7][8] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to introduce an acetyl group onto the aromatic ring.

Materials and Equipment:

-

1,3-dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride. Maintain the temperature between 0-5 °C during the addition. Stir the mixture for an additional 15-20 minutes to ensure the complete formation of the acylium ion complex.

-

Acylation Reaction: Add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to obtain a crystalline solid.

Role in the Synthesis of Fluoroquinolone Antibiotics and Mechanism of Action

This compound is a critical building block for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. One of the most notable antibiotics synthesized from this intermediate is ciprofloxacin.

The antibacterial activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The high affinity of fluoroquinolones for bacterial topoisomerases over their mammalian counterparts accounts for their selective toxicity.

Below is a diagram illustrating the inhibitory action of ciprofloxacin on bacterial DNA replication.

Figure 1. Mechanism of action of Ciprofloxacin.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ciprofloxacin enhances RSL3-induced ferroptosis by promoting mitochondrial Zn2+ accumulation via the STING1-CAV2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

- 7. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]

- 8. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

A Technical Guide to the Physicochemical Properties of 2',4'-Dichloro-5'-fluoroacetophenone

This guide provides an in-depth overview of the solubility and melting point of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated aromatic ketone. Its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Melting Point | 33-37 °C | [2][3][4] |

| Boiling Point | 167 °C (at atmospheric pressure) | [2][4][5][6] |

| 112-115 °C (at 5 mmHg) | [3] | |

| Density | 1.425 g/mL at 25 °C | [4][5][6] |

| Appearance | White to pale-yellow crystalline solid | [2][3][4] |

| Solubility | Insoluble in water | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 704-10-9 | [1][2][4][5][7] |

| Molecular Formula | C₈H₅Cl₂FO | [1][2][4] |

| Molecular Weight | 207.03 g/mol | [1][4] |

| InChIKey | FAKJFAMIABOKBW-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)c1cc(F)c(Cl)cc1Cl | [4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically lowers and broadens the melting point range.[8][9]

Apparatus:

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11][12]

-

Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8][12]

-

Heating:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting point.[8]

-

For a known compound like this, set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 33-37 °C.[8]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted.[10]

-

The melting point is reported as the range T₁ - T₂.

-

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a compound.[13][14] The general principle is "like dissolves like," meaning polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[15]

Apparatus and Reagents:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent (e.g., diethyl ether or hexane).[13][14][16]

Procedure:

-

Initial Test: Place approximately 20-30 mg of this compound into a test tube.[17]

-

Solvent Addition: Add 1 mL of the chosen solvent (starting with water) dropwise, shaking vigorously after each addition.[16][17]

-

Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible particles.[14]

-

Systematic Testing: The solubility should be tested in a sequence of solvents to classify the compound. Given that this compound is known to be insoluble in water, the testing would proceed to other solvents.[2][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [amp.chemicalbook.com]

- 5. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]

- 6. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [m.chemicalbook.com]

- 7. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. deredpill.com [deredpill.com]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064), a key reaction for the synthesis of substituted benzophenone (B1666685) derivatives used in various pharmaceutical and materials science applications. These notes outline the underlying mechanistic principles, focusing on the regioselectivity determined by the halogen substituents. A comprehensive experimental protocol is provided, adapted for this deactivated aromatic substrate, along with illustrative data presentation and visualizations to guide researchers in the successful execution and understanding of this important transformation.

Introduction

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and polymers.[3] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4] The acylation of halogenated benzenes, such as 1,3-dichloro-4-fluorobenzene, presents unique challenges due to the deactivating nature of the halogen substituents. Understanding the interplay of their electronic effects is critical for predicting and controlling the reaction's outcome.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established three-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) by coordinating to the halogen, which facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Regioselectivity in 1,3-Dichloro-4-fluorobenzene:

The directing effects of the substituents on the aromatic ring determine the position of acylation. Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene.[7] However, they are also ortho, para-directors because the lone pairs on the halogen can stabilize the carbocation intermediate through resonance when the attack occurs at these positions.[6][8]

In 1,3-dichloro-4-fluorobenzene, there are three potential sites for acylation: positions 2, 5, and 6.

-

Position 2: Ortho to the fluorine at C4 and ortho to the chlorine at C3.

-

Position 5: Para to the chlorine at C1 and ortho to the fluorine at C4.

-

Position 6: Ortho to the chlorine at C1 and meta to both the chlorine at C3 and the fluorine at C4.

The directing effects of the three halogens must be considered:

-

Fluorine (at C4): Directs ortho to itself (positions 3 and 5).

-

Chlorine (at C1): Directs ortho and para to itself (positions 2, 6, and 5).

-

Chlorine (at C3): Directs ortho and para to itself (positions 2, 4, and 6).

Based on the combined directing effects, position 5 is the most likely site of acylation . This position is activated by being para to the chlorine at C1 and ortho to the fluorine at C4. While position 2 is ortho to two halogens, steric hindrance from the adjacent chlorine at C3 would likely disfavor attack at this position. Position 6 is ortho to the chlorine at C1 but meta to the other two halogens, making it less favorable. Therefore, the major product is predicted to be 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.

Experimental Protocol

This protocol is a representative procedure for the acetylation of 1,3-dichloro-4-fluorobenzene.

Materials:

-

1,3-dichloro-4-fluorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place a reflux condenser on top of the flask and cap it with a drying tube.

-

Reagent Charging: Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (50 mL) in the flask. Cool the suspension to 0 °C using an ice bath.

-

Formation of Acylium Ion: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 15 minutes.

-

Addition of Substrate: Dissolve 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL). Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted acetophenone.

Data Presentation

The following table is an example of how quantitative data from the acylation of 1,3-dichloro-4-fluorobenzene could be presented.

| Entry | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one |

| 1 | Acetyl Chloride | AlCl₃ (1.2) | DCM | 0 to RT | 5 | e.g., 75 |

| 2 | Acetic Anhydride | AlCl₃ (2.2) | DCM | 0 to RT | 6 | e.g., 68 |

| 3 | Acetyl Chloride | FeCl₃ (1.2) | DCE | RT | 8 | e.g., 55 |

Note: The yield values are illustrative and would be determined experimentally.

Visualizations

Reaction Mechanism Diagram:

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow Diagram: